molecular formula C21H21FN4O2 B6941197 N-[2-[[3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinolin-5-yl]acetamide

N-[2-[[3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinolin-5-yl]acetamide

Cat. No.: B6941197
M. Wt: 380.4 g/mol
InChI Key: UPURTMQSVKOUKD-UHFFFAOYSA-N
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Description

N-[2-[[3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinolin-5-yl]acetamide is a useful research compound. Its molecular formula is C21H21FN4O2 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[[3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinolin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2/c1-13-10-15(6-7-18(13)22)21-24-20(28-25-21)12-26-9-8-17-16(11-26)4-3-5-19(17)23-14(2)27/h3-7,10H,8-9,11-12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPURTMQSVKOUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(=N2)CN3CCC4=C(C3)C=CC=C4NC(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic routes and reaction conditions: The preparation of this compound typically involves a multi-step synthetic route. One common method includes the formation of the oxadiazole ring through cyclization reactions involving suitable precursors. The isoquinoline moiety is generally synthesized separately and then coupled with the oxadiazole intermediate under controlled conditions.

  • Industrial production methods: On an industrial scale, the synthesis of N-[2-[[3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinolin-5-yl]acetamide might involve optimized pathways for higher yields and cost-efficiency, including the use of catalysts to accelerate the reaction and solvent systems to purify the final product.

Chemical Reactions Analysis

  • Types of reactions it undergoes: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

  • Common reagents and conditions used in these reactions: Oxidation might require the use of oxidizing agents like potassium permanganate or chromium trioxide, while reduction could involve agents such as sodium borohydride or lithium aluminum hydride. Substitution reactions may be facilitated by the presence of nucleophiles or electrophiles under suitable conditions.

  • Major products formed from these reactions: The products depend on the specific conditions and reagents used, but typical outcomes include modified analogs with potentially different biological activities.

4. Scientific Research Applications: N-[2-[[3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinolin-5-yl]acetamide finds applications across various scientific disciplines:

  • Chemistry: It serves as a precursor or intermediate in the synthesis of other complex molecules.

  • Biology: Its unique structure makes it a candidate for studies on molecular interactions and bioactivity.

  • Medicine: Potential therapeutic applications are explored due to its possible pharmacological effects.

  • Industry: It can be utilized in developing new materials or as a part of chemical libraries for high-throughput screening.

5. Mechanism of Action: The mechanism by which this compound exerts its effects typically involves interactions with specific molecular targets such as enzymes or receptors. The exact pathways can vary based on the biological context but often involve modulation of biochemical processes through binding to active sites or altering the conformation of target proteins.

6. Comparison with Similar Compounds: this compound can be compared with similar compounds that possess the oxadiazole ring or isoquinoline moieties. What sets it apart is the specific substitution pattern, particularly the presence of the fluoro and methyl groups on the phenyl ring, which can significantly alter its chemical properties and biological activity.

  • Similar compounds: Examples include 3-(4-methylphenyl)-1,2,4-oxadiazole derivatives, other fluoro-substituted isoquinolines, and related oxadiazolylmethyl compounds.

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